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molecular formula C10H18O4 B2567723 6-(tert-Butoxy)-6-oxohexanoic acid CAS No. 52221-07-5

6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No. B2567723
M. Wt: 202.25
InChI Key: SNOPFBNMUDQLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447070B2

Procedure details

Lithium hydroxide (0.53 g, 22 mmol) was added to a solution of hexanedioic acid tert-butyl ester methyl ester (4.8 g, 22 mmol) in 3:1 methanol-water (80 mL), and the resulting mixture was stirred at room temperature for 16 hours. The mixture was evaporated under vacuum. The residue was partitioned between water (60 mL) and methylene chloride (75 mL), and the aqueous phase was washed with methylene chloride (3×75 mL) and evaporated, providing 4.0 g of hexanedioic acid mono-tert-butyl ester, lithium salt; 1H NMR (D2O) δ 1.45 (s, 9H), 1.54-1.58 (m, 4H), 2.15-2.20 (m, 2H), 2.25-2.34 (m, 2H).
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11]>CO.O>[C:13]([O:12][C:10](=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][C:5]([OH:17])=[O:4])([CH3:16])([CH3:14])[CH3:15] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
4.8 g
Type
reactant
Smiles
COC(CCCCC(=O)OC(C)(C)C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (60 mL) and methylene chloride (75 mL)
WASH
Type
WASH
Details
the aqueous phase was washed with methylene chloride (3×75 mL)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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